N/A

Vue d'ensemble

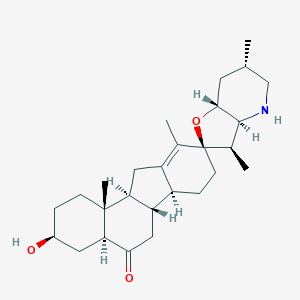

Description

N/A is a platinum-based antineoplastic metallodrug, primarily used in the treatment of various cancers. It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug. This compound has shown greater anticancer activity and lower toxicity compared to cisplatin and carboplatin, and it is effective against cisplatin-resistant cancer cells .

Méthodes De Préparation

N/A is synthesized through a series of chemical reactions. The preparation involves the reaction of trans-diamine methyl cyclobutane with chloroplatinite in water under an inert gas atmosphere to generate a dichloride intermediate. This intermediate undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates. The filtrate from this reaction is then treated with L-lactic acid or L-lactate under specific pH conditions to produce lobaplatin. The final product is obtained through water/acetone recrystallization, yielding high-purity lobaplatin trihydrate .

Analyse Des Réactions Chimiques

N/A undergoes various chemical reactions, primarily involving its interaction with DNA. It acts as a DNA cross-linking agent, forming covalent bonds with DNA bases. The platinum center in lobaplatin coordinates with the nitrogen donors of DNA bases, leading to the formation of DNA-adducts through inter- and intra-strand cross-links with guanine-guanine or guanine-adenine bases. This interaction inhibits DNA synthesis and induces apoptosis .

Applications De Recherche Scientifique

N/A has been extensively studied for its applications in cancer treatment. It has shown promising results in the treatment of small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia. Additionally, lobaplatin has been used in clinical trials for the treatment of breast cancer, hepatocellular carcinoma, and osteosarcoma. Its low toxicity and high anticancer activity make it a valuable candidate for further research in oncology .

Mécanisme D'action

The mechanism of action of lobaplatin involves its hydrolysis in the body, forming an active platinum complex. This complex interacts with DNA, leading to the formation of DNA-adducts. The platinum center forms covalent bonds with DNA bases, inhibiting DNA synthesis and inducing apoptosis. N/A has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Comparaison Avec Des Composés Similaires

N/A is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is the first globally approved platinum-based anticancer drug, it has significant toxicity. Carboplatin, a second-generation analogue, has lower toxicity but also lower anticancer activity. Oxaliplatin, another second-generation compound, is effective against colorectal cancer. This compound, as a third-generation compound, offers a balance of high anticancer activity and low toxicity, making it a unique and valuable addition to the family of platinum-based drugs .

Propriétés

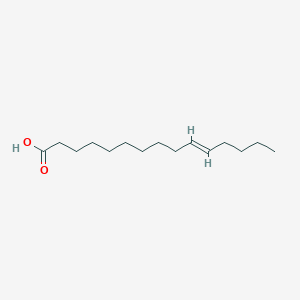

IUPAC Name |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMVECZRZBFTIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3Pt+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131374-93-1, 135558-11-1 | |

| Record name | Lobaplatin trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobaplatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135558111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

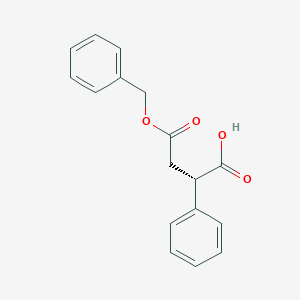

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

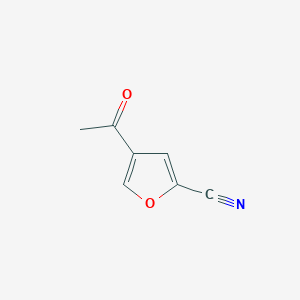

![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

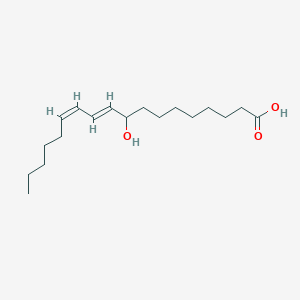

![2-[(2-cyanoacetyl)amino]prop-2-enoic Acid](/img/structure/B163398.png)